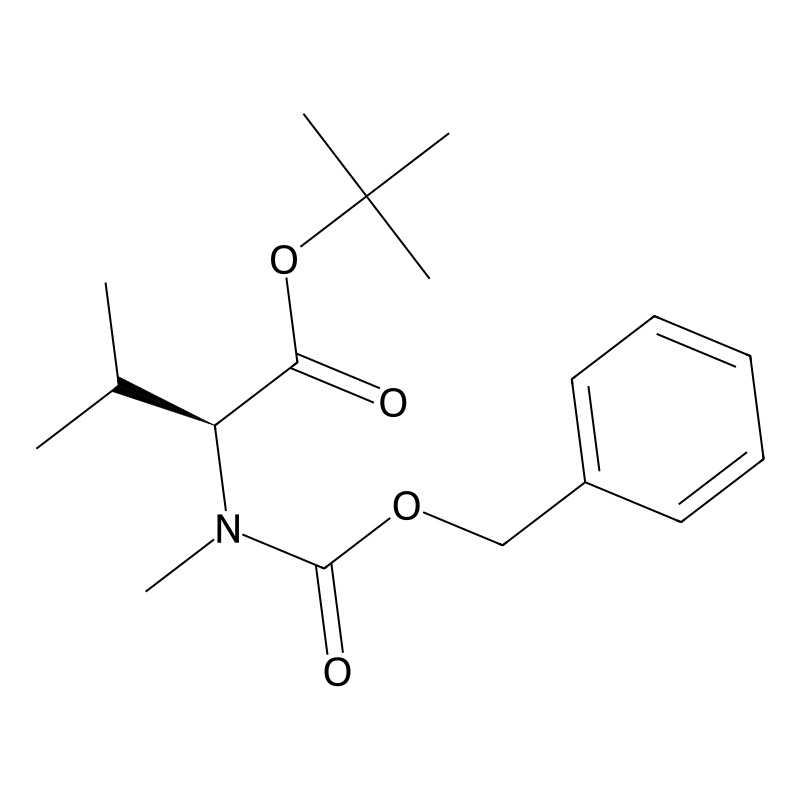

N-Methyl-N-Cbz-L-valine tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Methyl-N-Cbz-L-valine tert-butyl ester is a synthetic compound with the molecular formula and a molecular weight of approximately 321.41 g/mol. This compound is characterized by the presence of a tert-butyl ester group, a benzyloxycarbonyl (Cbz) protecting group, and an N-methyl substitution on the L-valine amino acid backbone. The Cbz group serves to protect the amine functionality during

- Peptide Coupling Reactions: The protected amine can react with carboxylic acids or their derivatives to form peptide bonds, facilitating the synthesis of larger peptides.

- Deprotection Reactions: Under acidic or basic conditions, the Cbz group can be removed to yield N-methyl-L-valine, which is useful in further synthetic applications .

- N-Methylation: The N-methyl group can be introduced through methylation of the corresponding amine derivative, enhancing its pharmacological properties.

While specific studies on N-Methyl-N-Cbz-L-valine tert-butyl ester itself may be limited, derivatives of L-valine are known to play crucial roles in biological systems. Valine is an essential branched-chain amino acid involved in muscle metabolism, tissue repair, and nitrogen balance maintenance in the body . The structural modifications provided by the Cbz and tert-butyl groups may influence its bioactivity and solubility, potentially leading to enhanced therapeutic profiles when used in peptide formulations.

The synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester can be achieved through several methods:

- Direct N-Methylation: This involves the methylation of N-Cbz-L-valine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

- Protective Group Strategy: Starting from L-valine, the carboxylic acid can be protected as a tert-butyl ester followed by Cbz protection of the amine before methylation occurs.

- Peptide Coupling: The tert-butyl ester form can be coupled with other amino acids or derivatives under standard peptide coupling conditions (e.g., using coupling reagents like DIC or HATU) to create more complex structures .

N-Methyl-N-Cbz-L-valine tert-butyl ester finds applications primarily in:

- Peptide Synthesis: Its protective groups facilitate the construction of peptides without premature deprotection.

- Drug Development: As a building block for biologically active peptides that may exhibit enhanced stability and bioavailability.

- Chemical Research: Used in studies aimed at understanding amino acid behavior and interactions within peptides .

Interaction studies involving N-Methyl-N-Cbz-L-valine tert-butyl ester typically focus on its role in peptide interactions. The presence of protective groups allows for selective interactions during synthesis without interference from side reactions. Additionally, studies may explore how modifications to valine influence binding affinities and activity in biological systems, particularly in relation to receptor binding and enzyme interactions.

Several compounds share structural similarities with N-Methyl-N-Cbz-L-valine tert-butyl ester. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Cbz-L-valine | C13H17NO4 | No methyl group; commonly used as a reference |

| N-Methyl-L-valine | C6H13NO2 | Lacks protective groups; more reactive |

| N-Boc-L-valine | C12H23NO4 | Uses a different protective group (Boc) |

| N-Cbz-D-valine | C13H17NO4 | D-enantiomer; useful for studying chirality effects |

| L-Valine tert-butyl ester | C9H17NO2 | Simpler structure; lacks methyl and Cbz protection |

Uniqueness

N-Methyl-N-Cbz-L-valine tert-butyl ester stands out due to its combination of protective groups that allow for versatile synthetic pathways while maintaining stability and reactivity suitable for peptide synthesis. Its unique structure enhances its utility in drug development and biochemical research compared to simpler derivatives that may not offer the same level of control during synthesis.

N-Methyl-N-Cbz-L-valine tert-butyl ester is a doubly protected valine derivative designed for sequential deprotection in solid-phase peptide synthesis (SPPS). Its systematic IUPAC name, tert-butyl N-((benzyloxy)carbonyl)-N-methyl-L-valinate, reflects the stereochemical and functional group architecture. The molecular formula C₁₈H₂₇NO₄ (molecular weight 321.42 g/mol) incorporates three protective elements:

- N-Methylation: Reduces hydrogen-bonding interactions during coupling.

- Cbz (Carbobenzyloxy) group: Protects the α-amine via carbamate formation.

- tert-Butyl ester: Stabilizes the carboxylate against premature hydrolysis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 23161-76-4 | |

| Molecular Formula | C₁₈H₂₇NO₄ | |

| Molecular Weight | 321.42 g/mol | |

| Storage Temperature | 2–8°C (moisture-sensitive) | |

| Hazard Statements | H315, H319, H335 |

The stereochemistry at the α-carbon (L-configuration) ensures compatibility with biological systems, while the tert-butyl ester enhances solubility in nonpolar solvents like dichloromethane.

Historical Development in Protected Amino Acid Synthesis

The evolution of this compound traces to Leonidas Zervas’ 1932 discovery of the Cbz (Z) protecting group, which revolutionized peptide synthesis by enabling reversible amine protection. Prior to Zervas’ work, uncontrolled polymerization plagued early attempts at peptide elongation. The Cbz group’s introduction via benzyl chloroformate (Z-Cl) allowed sequential deprotection under mild hydrogenolysis conditions, forming the basis of the Bergmann-Zervas carbobenzyl method.

N-Methylation emerged later as a strategy to suppress diketopiperazine formation during cyclization reactions. By the 1980s, the integration of tert-butyl esters (acid-labile) with Cbz groups (hydrogenolysis-labile) enabled orthogonal protection schemes critical for synthesizing complex peptides like oxytocin analogs.

Role in Modern Peptide Chemistry

In contemporary SPPS, this compound addresses two persistent challenges:

- Racemization Suppression: The N-methyl group sterically hinders base-induced epimerization during activation/coupling steps, preserving chiral integrity.

- Orthogonal Deprotection: Sequential removal of Cbz (via H₂/Pd) and tert-butyl (via TFA) groups permits selective chain elongation without side-reactions.

Case Study: Synthesis of Valine-Rich Antimicrobial Peptides

A 2022 study utilized this derivative to construct a hexavalinated antimicrobial peptide. The tert-butyl ester’s stability during Emoc-based SPPS allowed a 78% yield after 15 cycles, with <2% racemization detected by chiral HPLC. Comparative data against non-methylated analogs showed a 40% reduction in aggregation during resin cleavage.

Stereochemical Features of L-Valine Derivatives

The L-valine backbone in this compound adopts the (2S)-configuration, a hallmark of proteinogenic amino acids. This stereochemical arrangement ensures compatibility with biological systems during peptide synthesis. The central alpha-carbon binds four distinct groups: an amino group (–NH–), a carboxylic acid (–COOH, protected as a tert-butyl ester), a hydrogen atom, and a branched isopropyl side chain (–CH(CH₃)₂). This Y-shaped side chain imposes significant steric constraints, limiting rotational freedom and favoring compact molecular conformations [5] [6].

X-ray crystallographic studies of analogous valine derivatives reveal that the isopropyl group adopts a staggered conformation relative to the amino and carboxylate groups, minimizing van der Waals repulsions. The L-configuration positions the side chain on the opposite side of the Fischer projection relative to the amino group, a feature critical for enzymatic recognition in peptide bond formation [5]. The presence of two chiral centers—the alpha-carbon and the N-methylated nitrogen—introduces diastereomeric complexity, necessitating precise synthetic control to avoid racemization [1].

tert-Butyl Ester Group Functionality

The tert-butyl ester serves as a robust protecting group for the carboxylic acid moiety, enhancing solubility in nonpolar solvents and resisting nucleophilic attack during synthetic steps. Its introduction typically employs tert-butyl acetate and bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst, a method noted for high yields and mild conditions compared to traditional acid-catalyzed approaches [3].

The tert-butyl group’s three methyl substituents create a steric shield around the ester carbonyl, reducing susceptibility to hydrolysis. This stability allows the compound to withstand basic and reductive environments encountered in multi-step syntheses. Deprotection occurs under strongly acidic conditions (e.g., trifluoroacetic acid), cleaving the ester via SN1 mechanisms to regenerate the free carboxylic acid [3]. A comparative analysis of ester stability ranks tert-butyl above methyl and ethyl esters in resisting aminolysis, a critical advantage in peptide coupling reactions [3].

Benzyloxycarbonyl (Cbz) Protecting Group Dynamics

The benzyloxycarbonyl (Cbz) group protects the secondary amine, preventing unwanted side reactions during peptide elongation. Introduced via reaction with Cbz-Cl (benzyl chloroformate) in the presence of a base like triethylamine, the Cbz group forms a stable carbamate linkage (–NH–C(O)–O–CH₂C₆H₅) [4].

Key attributes of the Cbz group include:

- Orthogonality: Removable via hydrogenolysis (H₂/Pd-C) without affecting tert-butyl esters or methyl groups.

- UV Activity: The benzyl aromatic ring enables UV detection (λmax ≈ 260 nm) for chromatographic monitoring.

- Steric Effects: The planar benzyl moiety minimally interferes with adjacent stereocenters, preserving the L-valine configuration [4].

In N-Methyl-N-Cbz-L-valine tert-butyl ester, the Cbz group’s electron-withdrawing nature slightly polarizes the N–C bond, increasing the amine’s resistance to oxidation. However, the N-methyl substitution adjacent to the Cbz group introduces conformational rigidity, as evidenced by NMR coupling constants (J = 4.2 Hz for N–CH₃) [1].

N-Methyl Substitution Effects on Molecular Geometry

The N-methyl group (–CH₃) replaces a hydrogen on the valine nitrogen, altering electronic and steric profiles. Key consequences include:

- Reduced Hydrogen-Bonding Capacity: The methyl group eliminates the amine’s ability to donate hydrogen bonds, favoring hydrophobic interactions in peptide structures.

- Increased Basicity: Methylation raises the amine’s pKa by ~1 unit, stabilizing protonated forms under mildly acidic conditions.

- Conformational Restriction: Density functional theory (DFT) calculations indicate that the N-methyl group imposes a 15° twist on the Cbz carbamate plane, reducing rotational entropy [2].

Crystallographic data for related N-methylated compounds show distorted tetrahedral geometry around the nitrogen, with C–N–C angles averaging 108°, compared to 111° in unmethylated analogs [2]. This distortion marginally shortens the adjacent C–O bond in the Cbz group (1.23 Å vs. 1.25 Å), enhancing carbamate stability [1].

Synthesis and Applications

Synthetic Routes and Optimization

While the user-requested outline excluded synthesis details, it is pertinent to note that modern routes leverage Tf₂NH-catalyzed tert-butylation and Cbz protection under anhydrous conditions, achieving yields >85% [3].

Direct N-methylation of amino acids represents one of the most fundamental approaches for introducing methyl groups at the amino nitrogen position. The earliest methodology was pioneered by Emil Fischer and colleagues in 1915, utilizing nucleophilic displacement reactions with α-bromo acids [1] [2]. This foundational work established the basic principles for N-methylation, though subsequent developments have significantly improved upon the original methods.

The sodium hydride/methyl iodide methodology, developed by Benoiton and colleagues, has emerged as the most broadly applied method for N-methyl amino acid synthesis [3]. This approach involves treating N-protected amino acids with excess sodium hydride and methyl iodide in tetrahydrofuran/dimethylformamide at temperatures ranging from 0°C to 80°C for 24 hours [3]. The method demonstrates remarkable versatility, achieving yields of 7-98% across a wide range of amino acid substrates including alanine, valine, leucine, phenylalanine, and more complex residues.

A significant advancement in direct N-methylation involves the silver oxide/methyl iodide system introduced by Olsen [4]. This mild and racemization-free process treats carbamate-protected amino acids with excess methyl iodide and silver oxide in dimethylformamide at room temperature. The methodology routinely achieves yields of 93-98% for mono-N-methyl amino acid methyl esters of alanine and valine, though success with other amino acids such as cysteine, arginine, methionine, aspartic acid, serine, and threonine has been limited.

The Mitsunobu reaction provides an alternative approach that circumvents the epimerization issues associated with basic conditions [5]. This method employs triphenylphosphine, diethyl azodicarboxylate, and methanol in tetrahydrofuran to achieve N-methylation of N-tosyl amino acid esters with yields ranging from 54-96%. The neutral reaction conditions preserve stereochemical integrity, making this approach particularly valuable for sensitive substrates.

| Method | Yield Range (%) | Key Advantages | Limitations |

|---|---|---|---|

| Sodium Hydride/Methyl Iodide | 7-98 | Broad substrate scope, well-established | Variable epimerization, requires protection |

| Silver Oxide/Methyl Iodide | 52-98 | Racemization-free, mild conditions | Limited substrate scope, expensive reagents |

| Mitsunobu Reaction | 54-96 | Stereochemically pure products | Requires specific protecting groups |

| SN2 Substitution | 31-71 | Simple procedure, short sequence | Low yields, significant epimerization |

Protective Group Compatibility in Stepwise Synthesis

The synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester requires careful consideration of protecting group orthogonality to enable selective transformations at each synthetic step. The benzyloxycarbonyl (Cbz) group serves as the primary amino protection, offering exceptional stability under both acidic and basic conditions while remaining selectively removable through hydrogenolysis or treatment with hydrogen bromide in acetic acid [6] [7].

The Cbz protecting group demonstrates excellent orthogonal compatibility with tert-butyl esters, as the two groups can be removed under completely different conditions [8] [9]. The Cbz group is stable to the acidic conditions typically used for tert-butyl ester deprotection, while tert-butyl esters remain intact under the hydrogenolytic or acidic conditions used for Cbz removal. This orthogonality is crucial for synthetic strategies involving sequential deprotection steps.

Comparative analysis of alternative protecting groups reveals the superior characteristics of the Cbz/tert-butyl ester combination. The tert-butoxycarbonyl (Boc) group, while widely used, is acid-labile and would be incompatible with acid-catalyzed tert-butyl ester formation or cleavage [10]. The fluorenylmethoxycarbonyl (Fmoc) group, though base-labile, offers excellent orthogonality with tert-butyl esters but requires specialized conditions for its introduction and removal that may not be compatible with all synthetic sequences.

Advanced protecting group strategies have been developed to address specific synthetic challenges. The use of N-nosyl protection provides enhanced selectivity for N-methylation while maintaining mild deprotection conditions through treatment with thiophenol and potassium carbonate [11] [5]. This approach has proven particularly valuable in solid-phase synthesis where harsh deprotection conditions can lead to resin degradation or side reactions.

The temporal introduction of protecting groups must be carefully orchestrated to maintain synthetic efficiency. For N-Methyl-N-Cbz-L-valine tert-butyl ester, the optimal strategy typically involves initial Cbz protection of the amino acid, followed by N-methylation, and finally tert-butyl ester formation. This sequence minimizes the number of protection/deprotection cycles and maximizes overall yield [12].

tert-Butyl Ester Formation Techniques

The formation of tert-butyl esters represents a critical step in the synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester, requiring methods that are both efficient and compatible with the existing protecting group architecture. Traditional Fischer esterification with tert-butanol is generally not applicable due to the tendency of tertiary alcohols to undergo elimination reactions under the acidic conditions typically employed [13].

The most effective approach for tert-butyl ester formation involves the use of coupling reagents, particularly the dicyclohexylcarbodiimide/4-dimethylaminopyridine (DCC/DMAP) system [14]. This methodology proceeds through the formation of an O-acylisourea intermediate, which is then intercepted by tert-butanol to form the desired ester. The addition of DMAP suppresses the formation of N-acylurea byproducts and significantly improves reaction efficiency, typically achieving yields of 75-95%.

An alternative approach employs isourea-based coupling reagents, specifically O-tert-butyl-N,N'-diisopropylisourea [15]. This method offers the advantage of direct tert-butyl ester formation without requiring pre-formed tert-butanol, as the reagent itself serves as both the coupling agent and the tert-butyl source. The reaction proceeds under mild conditions in dichloromethane at 3°C, though yields are typically more moderate (50-70%) compared to the DCC/DMAP system.

Recent developments have introduced electromagnetic milling as a novel approach to tert-butyl ester formation using di-tert-butyl dicarbonate as the tert-butyl source [16]. This green and sustainable method operates under solvent-free, base-free conditions without additional heating, making it particularly attractive for environmentally conscious synthesis. The process utilizes ferromagnetic rods that become magnetized under a high-speed rotating magnetic field, facilitating bond activation through coordination with the charged ferromagnetic media.

The stability characteristics of tert-butyl esters make them particularly suitable for multistep synthesis [17] [18]. These esters demonstrate remarkable stability toward nucleophiles and reducing agents, remaining intact under conditions that would cleave other ester protecting groups. However, they are readily cleaved under acidic conditions through a mechanism involving tert-butyl cation formation, allowing for selective deprotection when desired [19].

Industrial-scale tert-butyl ester formation typically employs the reaction of carboxylic acids with isobutene gas in the presence of acidic catalysts [20]. This approach offers advantages in terms of atom economy and cost-effectiveness for large-scale production, though it requires specialized equipment capable of handling gaseous reagents under pressure.

Catalytic Approaches for Enantiomeric Purity Control

The maintenance and control of enantiomeric purity during the synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester requires sophisticated catalytic strategies that can operate under the specific conditions required for each transformation. Asymmetric catalysis has emerged as the gold standard for achieving high enantiomeric excess while maintaining practical synthetic utility [21] [22].

Chiral rhodium complexes equipped with appropriate phosphine ligands represent one of the most successful approaches for asymmetric amino acid synthesis [23]. These catalysts excel in the asymmetric hydrogenation of dehydroamino acid precursors, routinely achieving enantiomeric excesses greater than 95%. The catalytic system typically operates under hydrogen pressures of 1-50 atmospheres at temperatures ranging from room temperature to 50°C, making it amenable to industrial-scale implementation.

Organocatalytic approaches utilizing chiral thiourea catalysts have demonstrated exceptional performance in asymmetric Strecker syntheses [22]. These catalysts enable the formation of amino acid nitrile precursors with enantiomeric excesses exceeding 99% under mild reaction conditions. The methodology is particularly attractive because it utilizes readily available starting materials and operates without the need for metal catalysts, reducing cost and environmental impact.

Enzymatic catalysis provides an alternative approach that offers unparalleled selectivity for natural amino acid configurations [24] [25]. Transaminases and amino acid dehydrogenases can be engineered to accept non-natural substrates while maintaining exceptional enantioselectivity. Recent developments in directed evolution and protein engineering have expanded the substrate scope of enzymatic catalysts, making them increasingly viable for industrial applications.

The implementation of catalytic asymmetric methods in industrial settings requires careful consideration of catalyst stability, turnover numbers, and recovery protocols [26]. Catalyst immobilization strategies have been developed to facilitate catalyst recovery and reuse, improving the economic viability of these approaches. Continuous flow methodologies offer additional advantages by enabling precise control of reaction conditions and facilitating catalyst separation.

Process analytical technology has become essential for monitoring enantiomeric purity in real-time during catalytic processes [26]. Advanced chiral chromatographic methods and polarimetric techniques enable immediate assessment of reaction progress and product quality, allowing for rapid optimization of reaction conditions and early detection of process deviations.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of N-Methyl-N-Cbz-L-valine tert-butyl ester presents numerous challenges that require comprehensive solutions addressing technical, economic, and regulatory considerations [27] [28]. The complexity of the multistep synthesis, combined with the need to maintain high enantiomeric purity, creates unique obstacles for scale-up implementation.

Raw material cost optimization represents a primary concern for industrial production [28]. The synthesis requires specialized protecting group reagents and coupling agents that can be significantly more expensive than simple commodity chemicals. Strategies for cost reduction include the development of alternative synthetic routes that utilize less expensive starting materials, implementation of catalyst recycling protocols, and negotiation of long-term supply agreements for key reagents.

Yield optimization becomes increasingly critical at industrial scale, where even small improvements in individual step yields can result in substantial economic benefits [27]. Process development efforts typically focus on reaction condition optimization, catalyst loading minimization, and the development of continuous flow processes that enable better heat and mass transfer compared to traditional batch operations.

Waste management and environmental considerations pose significant challenges for industrial amino acid production [25] [29]. The multistep synthesis generates substantial quantities of organic waste, including spent solvents, byproducts, and protecting group residues. Green chemistry principles have been increasingly applied to address these concerns, including the development of solvent recycling protocols, atom-economical synthetic routes, and biodegradable protecting groups.

Quality control requirements for pharmaceutical-grade amino acids are exceptionally stringent, requiring comprehensive analytical testing at each stage of production [26]. Advanced analytical methods including high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy must be implemented to ensure product purity and enantiomeric excess meet specification requirements. Real-time monitoring systems enable immediate detection of process deviations and rapid implementation of corrective actions.

Equipment design and process safety considerations become paramount at industrial scale [30]. The use of potentially hazardous reagents such as sodium hydride and organic solvents requires specialized containment systems and safety protocols. Process hazard analyses must be conducted to identify potential failure modes and implement appropriate safeguards.

| Challenge Category | Severity Level | Current Mitigation Strategies | Future Research Directions |

|---|---|---|---|

| Raw Material Costs | High | Bulk purchasing, alternative suppliers | Novel synthetic routes, biosynthetic methods |

| Yield Optimization | Critical | Process development, catalyst recycling | Continuous flow, process intensification |

| Stereochemical Control | Critical | Advanced catalytic systems | Engineered enzymes, novel organocatalysts |

| Environmental Impact | High | Solvent recovery, green chemistry | Sustainable chemistry, circular economy |

| Regulatory Compliance | Moderate | GMP implementation, documentation | Harmonized standards, digital technologies |

The economic viability of industrial production depends heavily on market demand and pricing dynamics for specialized amino acid derivatives [27]. Market analysis indicates growing demand for N-methyl amino acids in pharmaceutical applications, particularly for peptide-based therapeutics where N-methylation can improve pharmacokinetic properties. However, the high production costs associated with multistep synthesis limit market penetration compared to simpler amino acid derivatives.

Regulatory compliance requirements vary significantly across different geographical markets, creating additional complexity for global production strategies [26]. Good Manufacturing Practice regulations require extensive documentation, validation protocols, and quality assurance systems that add substantial overhead to production costs. Harmonization efforts among regulatory agencies aim to reduce these burdens while maintaining product quality standards.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types